molecular formula C12H17ClN2O4S B2656948 4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide CAS No. 368427-79-6

4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide

Cat. No.: B2656948
CAS No.: 368427-79-6
M. Wt: 320.79
InChI Key: VZYMGVKXGSEFDE-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro group, a nitro group, and a dipropyl-substituted sulfonamide group attached to a benzene ring

Scientific Research Applications

4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and anti-inflammatory properties.

    Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

    Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Safety and Hazards

4-Chloro-3-nitro-N,N-dipropylbenzenesulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide typically involves the following steps:

    Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Chlorination: The chloro group is introduced via chlorination, which can be performed using chlorine gas or other chlorinating agents such as thionyl chloride.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This is typically achieved by reacting the chloronitrobenzene derivative with dipropylamine in the presence of a suitable base, such as sodium hydroxide, to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration and Chlorination: Large-scale nitration and chlorination are carried out in industrial reactors with precise control over reaction conditions to ensure high yield and purity.

    Continuous Flow Reactors: The use of continuous flow reactors allows for efficient and scalable production of the compound, minimizing the risk of side reactions and improving overall efficiency.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

    Reduction: 4-chloro-3-amino-N,N-dipropylbenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathways Involved: The exact pathways depend on the specific biological target, but common pathways include inhibition of bacterial cell wall synthesis and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitrobenzenesulfonamide: Lacks the dipropyl substitution, making it less hydrophobic and potentially less bioavailable.

    3-nitro-N,N-dipropylbenzenesulfonamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    4-chloro-N,N-dipropylbenzenesulfonamide: Lacks the nitro group, which may reduce its potential for certain chemical reactions.

Uniqueness

4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide is unique due to the presence of both chloro and nitro groups, along with the dipropyl-substituted sulfonamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O4S/c1-3-7-14(8-4-2)20(18,19)10-5-6-11(13)12(9-10)15(16)17/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYMGVKXGSEFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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